molecular formula C12H8F6N2O B14556318 Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- CAS No. 61860-03-5

Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl-

Cat. No.: B14556318
CAS No.: 61860-03-5
M. Wt: 310.19 g/mol
InChI Key: WPRGHKORBWOMQQ-UHFFFAOYSA-N
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Description

Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- is a synthetic organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The trifluoromethyl groups are introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanone group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-chlorophenyl)phenyl-: Similar structure with a chlorine substituent on the phenyl ring.

    Methanone, (3-methylphenyl)phenyl-: Similar structure with a methyl substituent on the phenyl ring.

Uniqueness

Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl- is unique due to the presence of the 4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl group, which imparts distinct chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

61860-03-5

Molecular Formula

C12H8F6N2O

Molecular Weight

310.19 g/mol

IUPAC Name

[5,5-bis(trifluoromethyl)-3,4-dihydropyrazol-4-yl]-phenylmethanone

InChI

InChI=1S/C12H8F6N2O/c13-11(14,15)10(12(16,17)18)8(6-19-20-10)9(21)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

WPRGHKORBWOMQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N=N1)(C(F)(F)F)C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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